molecular formula C8H13ClN2O B1322055 4-Methoxy-2-methylphenylhydrazine hydrochloride CAS No. 93048-16-9

4-Methoxy-2-methylphenylhydrazine hydrochloride

Cat. No.: B1322055
CAS No.: 93048-16-9
M. Wt: 188.65 g/mol
InChI Key: OIFKWIPSJGNUCC-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O. It is commonly used in organic synthesis and research. The compound appears as a white to cream to pale brown or pink powder or granules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylphenylhydrazine hydrochloride typically involves the reaction of 4-methoxy-2-methylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes steps such as reduction, hydrolysis, and acidification, followed by filtration or centrifugation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-methylphenylhydrazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylphenylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylhydrazine hydrochloride: Similar structure but lacks the methyl group at the 2-position.

    4-Methylphenylhydrazine hydrochloride: Similar structure but lacks the methoxy group at the 4-position.

    Phenylhydrazine hydrochloride: Lacks both the methoxy and methyl groups.

Uniqueness

4-Methoxy-2-methylphenylhydrazine hydrochloride is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and interactions in chemical reactions. This dual substitution pattern can enhance its utility in specific synthetic applications and research studies .

Biological Activity

4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS Number: 93048-16-9) is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its molecular formula C8H13ClN2OC_8H_{13}ClN_2O and a molecular weight of 188.65 g/mol, appears as a white to cream or pale brown powder. It is primarily utilized in organic synthesis and research applications, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-2-methylaniline with hydrazine hydrate in the presence of hydrochloric acid. This process is conducted under controlled conditions to ensure the formation of the hydrochloride salt, which enhances the compound's solubility and stability for biological studies.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to enzyme interactions and metabolic pathways. Its potential therapeutic effects are being explored in various contexts, including:

  • Antiglycation Activity : The compound has shown promise in inhibiting glycation processes, which are implicated in diabetic complications. A study on related hydrazones indicated that structural modifications could enhance antiglycation activity, suggesting that this compound may also possess similar properties .
  • Anticancer Properties : Compounds with hydrazine moieties have been linked to anticancer activity. The structural features of 4-Methoxy-2-methylphenylhydrazine may contribute to its ability to modulate biological pathways associated with cancer cell proliferation and survival .

The biological activity of this compound can be attributed to its ability to act as a nucleophile, participating in various biochemical reactions. Its dual substitution pattern (methoxy and methyl groups) enhances its reactivity and influences its interactions with biological macromolecules.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
4-Methoxyphenylhydrazine hydrochlorideLacks the methyl group at the 2-positionSimpler structure; less steric hindrance
4-Methylphenylhydrazine hydrochlorideLacks the methoxy group at the 4-positionDifferent reactivity profile due to lack of methoxy
Phenylhydrazine hydrochlorideLacks both methoxy and methyl groupsMore reactive due to absence of electron-donating groups

The unique aspect of this compound lies in its specific combination of functional groups, which provides distinct reactivity and potential biological activity.

Case Studies and Research Findings

  • Antiglycation Studies : A series of related compounds were synthesized and evaluated for their antiglycation activity, with IC50 values indicating varying degrees of effectiveness. While specific data on this compound is limited, its structural similarity suggests potential for comparable activity .
  • Anticancer Activity : Research into hydrazone derivatives has shown promising results in anticancer applications. The incorporation of specific substituents can significantly enhance cytotoxicity against cancer cell lines, indicating that further studies on this compound could yield valuable insights into its therapeutic potential.
  • Enzyme Interaction Studies : The compound's ability to interact with specific enzymes involved in metabolic pathways may provide avenues for therapeutic development, particularly in diseases characterized by dysregulated metabolism.

Properties

IUPAC Name

(4-methoxy-2-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-6-5-7(11-2)3-4-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFKWIPSJGNUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

33 g (0.19 mol) 4-methoxy-2-methylaniline hydrochloride was suspended in 100 ml (6M) hydrochloric acid under argon atmosphere. The mixture was cooled to +5° C. and a solution of 13.1 g (0.19 mol) NaNO2 in 35 ml water was added dropwise at such rate that the temperature was kept below +5° C. After the addition was completed the solution was stirred for 30 min at +5° C. 101.7 g (0.58 mol) Na2S2O4 was dissolved in 500 ml wager at +5° C. and the solution was poured into the reaction mixture and stirred for 30 min. 250 ml diethyl ether was added and made basic with NaOH (10M) until pH 9. The phases were separated and the water phase extracted with diethyl ether. The combined organic phases were washed with NaCl(aq) and dried with Na2SO4. The ether phase was filtered through celite. A saturated solution of HCl(g) in ether was added to the solution containing the product and the hydrochloride salt of the hydrazine precipitated. The crystals were collected on a suction filter and washed with diethyl ether and chloroform. 29.5 g (82%) of the product was isolated.
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
13.1 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
101.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Yield
82%

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